molecular formula C19H19BrN2O2 B7702284 3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

Cat. No.: B7702284
M. Wt: 387.3 g/mol
InChI Key: RRRRCIOLNOGMTR-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-19(2,3)13-7-5-12(6-8-13)18-21-17(22-24-18)15-11-14(20)9-10-16(15)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRRCIOLNOGMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-methoxybenzohydrazide with 4-tert-butylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole
  • 3-(5-Fluoro-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole
  • 3-(5-Iodo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-Bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

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